Cinnamodial
Overview
Description
Cinnamodial is a unique drimane sesquiterpene dialdehyde derived from the Malagasy medicinal plant Cinnamosma fragrans . This compound has garnered significant attention due to its potent insecticidal and antifeedant properties, particularly against the Aedes aegypti mosquito, which is a major vector for diseases such as dengue, chikungunya, and Zika .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamodial can be synthesized through semi-synthetic methods. The preparation involves the modification of the dialdehyde functionality to produce more stable active analogues . The synthetic routes typically include the use of reagents such as methylmagnesium bromide in dry tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: Industrial production of this compound is not extensively documented. the semi-synthetic approach used in research settings can be scaled up for industrial applications. This involves the extraction of the compound from Cinnamosma fragrans followed by chemical modifications to enhance its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Cinnamodial undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s dialdehyde functionality and α,β-unsaturated carbonyl group are key reactive sites .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the dialdehyde groups.
Substitution: Nucleophilic substitution reactions can occur at the α,β-unsaturated carbonyl group, often using reagents like Grignard reagents.
Major Products: The major products formed from these reactions include various this compound analogues with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Cinnamodial has a wide range of scientific research applications:
Mechanism of Action
Cinnamodial exerts its effects primarily through modulation of the transient receptor potential ankyrin 1 (TRPA1) sensory receptor in mosquitoes . This interaction disrupts the mosquito’s sensory perception, leading to its repellent and insecticidal activities. The compound’s dialdehyde functionality and α,β-unsaturated carbonyl group are crucial for this bioactivity .
Comparison with Similar Compounds
- Mukaadial
- Warburganal
- Parritadial
Comparison: Cinnamodial is unique among drimane sesquiterpenes due to its potent insecticidal and antifeedant properties. While similar compounds like mukaadial, warburganal, and parritadial also exhibit bioactivity, this compound has been shown to be more efficacious than DEET, the gold standard for insect repellents . This makes this compound a promising candidate for developing new insect control agents.
Properties
IUPAC Name |
[(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-11(20)22-13-8-12(9-18)17(21,10-19)16(4)7-5-6-15(2,3)14(13)16/h8-10,13-14,21H,5-7H2,1-4H3/t13-,14+,16+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLMEFSRPRDOLD-YQFWSFKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(C=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CCC2)(C)C)C)(C=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178249 | |
Record name | (-)-Cinnamodial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23599-45-3 | |
Record name | (-)-Cinnamodial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23599-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnamodial | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Cinnamodial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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